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Introduction:

Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in oncology
due to its dual role in regulating two fundamental processes frequently dysregulated in cancer:
cell cycle progression and transcription.[1][2] CDK?7 is a critical component of the CDK-
activating kinase (CAK) complex, which is responsible for the activation of cell cycle CDKs
such as CDK1, CDK2, CDK4, and CDK6.[2] Additionally, CDK7 is a subunit of the general
transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase
II, a key step in the initiation of transcription.[2][3] Inhibition of CDK7 can therefore
simultaneously halt the cell cycle and suppress the transcription of oncogenes, leading to anti-
tumor effects in a variety of cancer models.[3][4][5][6][71[8][9][10][11][12][13][14][15][16]

This document provides detailed application notes and protocols for the use of CDK7 inhibitors
in in vivo xenograft models. Due to the limited availability of specific in vivo data for Cdk7-IN-
15, this document utilizes data from other potent and selective CDK7 inhibitors, namely SY-
5609, Samuraciclib (CT7001), and YKL-5-124, as representative examples to illustrate the
potential efficacy and experimental design for this class of compounds.

Data Presentation: In Vivo Efficacy of
Representative CDK7 Inhibitors
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The following tables summarize the anti-tumor activity of selective CDK?7 inhibitors in various

cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

Table 1: In Vivo Efficacy of SY-5609

Tumor Growth

Dosing L
Cancer Type Model Inhibition (TGI) Reference
Schedule
| Outcome
Triple-Negative Complete tumor
2 mg/kg, PO, QD ]
Breast Cancer HCC70 (CDX) regression [4115]
for 21 days
(TNBC) observed.[4][5]
Complete tumor
_ regressions
] BID dosing for 21
Ovarian Cancer CDX models q observed at [17]
ays
Y doses below
MTD.[17]
Dose-dependent
TGI with tumor
Colorectal BRAF-mutant QD, PO for 21 _
regressions at [11]
Cancer (CRC) (PDX) days
well-tolerated
doses.[11]
>50% TGl in
67% of models;
QD, PO for 21 290% TGl or
CRC 30 PDX models ) ) [11]
days regressions in

23% of models.
[11]

Table 2: In Vivo Efficacy of Samuraciclib (CT7001)
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) Tumor Growth
Dosing L
Cancer Type Model Inhibition (TGI) Reference
Schedule
| Outcome

100 mg/kg, PO,
Breast Cancer MCF7 (CDX) 60% TGL.[3][13] [3][13]
QD for 14 days

52% reduction in
50 mg/kg, PO, ]
Prostate Cancer C4-2B (CDX) final tumor [6][10]

D for 21 days
Q Y volume.[6][10]

Head and Neck
40% tumor

Squamous Cell FaDu & HCA- N )
) Not specified reduction after [7]
Carcinoma LSC1 (CDX)
12 days.[7]
(HNSCC)
Significant
HNSCC PDX model Not specified reduction in [7]

tumor growth.[7]

Table 3: In Vivo Efficacy of YKL-5-124
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Tumor Growth

Dosing o
Cancer Type Model Inhibition (TGI) Reference
Schedule
| Outcome
Significant
2.5 mg/kg, QOD suppression of
Neuroblastoma IMR-32 (CDX) oke. Q PP [16]
for 24 days tumor growth.
[16]
Complete
2.5 mg/kg, 3 )
. suppression of
Neuroblastoma PDX model times/week for [12]
tumor growth.
28 days
[12]
Significant
] LMS4 & LMS33 2.5mg/kg, i.p.,5 attenuation of
Leiomyosarcoma [15]
(PDX) days/week tumor growth.
[15]

) Smaller tumor
2.5 mg/kg, i.p., 5

Multiple volumes
MML1S (CDX) days/week for 2 [14]
Myeloma compared to
weeks
control.[14]

Head and Neck
74% tumor

Squamous Cell FaDu & HCA- N .
) Not specified reduction after [7]
Carcinoma LSC1 (CDX)
12 days.[7]
(HNSCC)

Experimental Protocols

Protocol 1: Establishment of Cell Line-Derived Xenograft
(CDX) Models

e Cell Culture: Culture human cancer cell lines in their recommended media and conditions
until they reach 70-80% confluency.

o Cell Harvesting:
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o Aspirate the culture medium and wash the cells with sterile phosphate-buffered saline
(PBS).

o Trypsinize the cells and then neutralize the trypsin with complete medium.

o Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free
medium.

o Perform a cell count and assess viability using a hemocytometer and trypan blue
exclusion. Viability should be >90%.

e Animal Model: Use immunocompromised mice (e.g., BALB/c nude, NOD-SCID, or NSG
mice), typically 6-8 weeks old.

e Implantation:

o Adjust the cell concentration to the desired number of cells per injection volume (e.g., 1 x
1076 to 10 x 10”7 cells in 100-200 pL). For some cell lines, mixing the cell suspension 1:1
with Matrigel can improve tumor take rate and growth.

o Inject the cell suspension subcutaneously into the flank of the mice using a 25-27 gauge
needle.

e Tumor Growth Monitoring:

o Monitor the mice for tumor formation. Once tumors are palpable, measure their
dimensions (length and width) with digital calipers 2-3 times per week.

o Calculate tumor volume using the formula: Volume = (Length x Width"2) / 2.

o Randomize mice into treatment and control groups when tumors reach a predetermined
size (e.g., 100-200 mms3).

Protocol 2: Establishment of Patient-Derived Xenograft
(PDX) Models

e Tumor Tissue Acquisition:
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o Obtain fresh tumor tissue from surgical resections or biopsies under sterile conditions and
with appropriate ethical approvals.

o Transport the tissue to the laboratory in a sterile container with culture medium on ice.

o Tissue Processing:
o In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS containing antibiotics.
o Remove any necrotic or non-tumor tissue.
o Cut the tumor into small fragments (approximately 2-3 mm3).

o Animal Model: Use highly immunocompromised mice such as NOD-SCID or NSG mice to
improve engraftment rates.

e Implantation:

Anesthetize the mouse.

[e]

(¢]

Make a small incision in the skin on the flank of the mouse.

[¢]

Using forceps, create a small subcutaneous pocket.

[¢]

Implant one or two tumor fragments into the pocket. The use of Matrigel can aid in
engraftment.

[¢]

Close the incision with surgical clips or sutures.
e Tumor Growth and Passaging:

o Monitor the mice for tumor growth as described for CDX models. PDX models may have a
longer latency period for tumor growth.

o Once the tumor reaches a substantial size (e.g., 1000-1500 mms3), the mouse is
euthanized, and the tumor is harvested.

o The harvested tumor can be cryopreserved for future use or passaged into new recipient
mice for cohort expansion. It is recommended to use early-passage PDXs (less than 5-10
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passages) for drug efficacy studies to maintain the characteristics of the original tumor.

Protocol 3: Drug Preparation and Administration

e Drug Formulation:

o Prepare the CDK7 inhibitor in a vehicle appropriate for the route of administration.
Common vehicles include 10% DMSO in PBS, 20% Captisol, or a solution of ethanol and
castor oil. The final formulation should be sterile.

o The specific formulation will depend on the solubility and stability of the inhibitor.
e Dosing and Administration:

o Determine the appropriate dose based on prior in vitro potency and in vivo tolerability
studies.

o Administer the drug to the mice via the intended clinical route, which is often oral (PO) by
gavage or intraperitoneal (IP) injection.

o The treatment schedule can vary (e.g., once daily (QD), twice daily (BID), or intermittently)
and should be maintained consistently throughout the study.

e Monitoring:
o Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
o Observe the animals for any signs of adverse effects.
o Continue to measure tumor volume as described above.

e Study Endpoint:

o The study may be terminated when tumors in the control group reach a predetermined
maximum size, or after a fixed duration of treatment.

o At the end of the study, mice are euthanized, and tumors can be harvested for
pharmacodynamic biomarker analysis (e.g., Western blot for downstream targets,
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Caption: CDK7 Signaling Pathway and Point of Inhibition.
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Caption: Experimental Workflow for In Vivo Xenograft Studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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